(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine
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Overview
Description
(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives It features a methanamine group attached to a pyridine ring substituted with a methoxy group at the 6-position and a cyclopropoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Substituents: The methoxy and cyclopropoxy groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced by reacting the pyridine derivative with methanol in the presence of a base.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the pyridine derivative is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanol, cyclopropanol, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or as an intermediate in the production of other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. The cyclopropoxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
Cyclopropyl(6-methoxypyridin-3-yl)methanamine: Similar structure but with different substitution positions.
Uniqueness
(3-Cyclopropoxy-6-methoxypyridin-2-YL)methanamine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3-cyclopropyloxy-6-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-5-4-9(8(6-11)12-10)14-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3 |
InChI Key |
ZSJVKFDRRBEHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
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